molecular formula C9H10FN B3021423 (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine CAS No. 220349-80-4

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Cat. No. B3021423
M. Wt: 151.18 g/mol
InChI Key: GTYFDGYGRFJTKJ-DTWKUNHWSA-N
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Patent
US07253285B2

Procedure details

In a round flask was added [2-(4-fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester (350 mg) and 4N HCl in 1,4-dioxane (3 mL) for 2 hours. The reaction mixture was concentrated by rotavaping to obtain the crude product of 270 mg as white solid. LC-MS m/e 152 (MH+). The crude product was directly used for next step.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:10][CH:9]1[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)(C)(C)C.Cl>O1CCOCC1>[F:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]2[CH2:10][CH:8]2[NH2:7])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(C1)C1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253285B2

Procedure details

In a round flask was added [2-(4-fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester (350 mg) and 4N HCl in 1,4-dioxane (3 mL) for 2 hours. The reaction mixture was concentrated by rotavaping to obtain the crude product of 270 mg as white solid. LC-MS m/e 152 (MH+). The crude product was directly used for next step.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:10][CH:9]1[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)(C)(C)C.Cl>O1CCOCC1>[F:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]2[CH2:10][CH:8]2[NH2:7])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(C1)C1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07253285B2

Procedure details

In a round flask was added [2-(4-fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester (350 mg) and 4N HCl in 1,4-dioxane (3 mL) for 2 hours. The reaction mixture was concentrated by rotavaping to obtain the crude product of 270 mg as white solid. LC-MS m/e 152 (MH+). The crude product was directly used for next step.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:10][CH:9]1[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)(C)(C)C.Cl>O1CCOCC1>[F:17][C:14]1[CH:13]=[CH:12][C:11]([CH:9]2[CH2:10][CH:8]2[NH2:7])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(C1)C1=CC=C(C=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.